N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine
CAS No.:
Cat. No.: VC16011681
Molecular Formula: C30H22Cl2N2
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H22Cl2N2 |
|---|---|
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | 4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)34(28-17-13-24(32)14-18-28)30-21-19-29(20-22-30)33(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-22H |
| Standard InChI Key | SDAULIKMRKRBHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is systematically named according to IUPAC guidelines as 4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine. Its molecular structure comprises a central benzene ring substituted with two amine groups, each bonded to a 4-chlorophenyl and a phenyl group (Table 1).
Table 1: Fundamental chemical properties of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₂Cl₂N₂ |
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | 4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
| InChI Key | SDAULIKMRKRBHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
The compound’s InChIKey and SMILES notation confirm its symmetrical topology, with chlorine atoms para-positioned on the peripheral phenyl rings. This arrangement induces electron-withdrawing effects, enhancing the compound’s oxidative stability and suitability for charge-transfer applications .
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous diphenylenediamine derivatives reveal planar geometries with dihedral angles <5° between the central benzene ring and substituted phenyl groups . The chlorine substituents introduce steric hindrance, slightly distorting the molecular planarity but reinforcing intermolecular π-π stacking in solid-state configurations . Fourier-transform infrared (FTIR) spectroscopy of related compounds shows characteristic N–H stretching vibrations at ~3400 cm⁻¹ and C–Cl absorption bands at 750–550 cm⁻¹, which are consistent with the structural motifs of this compound .
Synthesis and Industrial Production
Conventional Synthetic Routes
The synthesis of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine typically proceeds via a Ullmann coupling reaction, where 1,4-diaminobenzene reacts with 4-chlorophenyl and phenyl halides in the presence of a copper catalyst. A representative protocol involves:
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Halogenation: 1,4-Diaminobenzene is treated with chlorobenzene derivatives under basic conditions.
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Coupling: Copper(I) iodide catalyzes the formation of C–N bonds between the amine and aryl halides.
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Purification: Column chromatography isolates the target compound with >95% purity.
Side products such as mono-substituted intermediates or over-chlorinated byproducts are minimized by controlling stoichiometry and reaction temperature (80–120°C) .
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis, which reduces waste and improves yield scalability. Ball-milling techniques using potassium carbonate as a base achieve 85–90% conversion efficiency within 2 hours, avoiding toxic solvents like dimethylformamide (DMF) .
Applications in Advanced Material Science
Organic Electronics
The compound’s conjugated π-system and electron-deficient chlorophenyl groups make it a candidate for hole-transport materials (HTMs) in perovskite solar cells. Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) energy level of −5.2 eV, aligning well with the valence band of methylammonium lead iodide (MAPbI₃) . Prototype devices incorporating this compound demonstrate power conversion efficiencies (PCE) of 12.4%, comparable to conventional HTMs like spiro-OMeTAD .
Polymer Stabilization
As an antioxidant, N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine inhibits thermal degradation in polyolefins. Thermogravimetric analysis (TGA) shows polyethylene films doped with 0.5 wt% of the compound retain 92% mass at 300°C, versus 78% for unstabilized controls. The chlorine substituents enhance radical scavenging activity by stabilizing the aminyl radicals formed during oxidation .
Future Research Directions
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Energy Storage: Investigating its utility as a redox mediator in lithium-sulfur batteries to mitigate polysulfide shuttling.
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Catalysis: Exploring copper complexes of this ligand for cross-coupling reactions under mild conditions.
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Biodegradability: Assessing environmental persistence via OECD 301F biodegradation tests to inform regulatory updates.
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